6-Isobutylpyridin-3-amine
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Overview
Description
6-Isobutylpyridin-3-amine is an organic compound with the molecular formula C9H14N2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the direct alkylation of pyridine derivatives. This process typically requires the use of strong bases and alkyl halides under controlled conditions to achieve the desired substitution on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Isobutylpyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .
Scientific Research Applications
6-Isobutylpyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Isobutylpyridin-3-amine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Isobutylpyridin-3-amine include other pyridine derivatives such as 2-isobutylpyridine and 4-isobutylpyridine . These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules . This unique structure makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-(2-methylpropyl)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |
InChI Key |
CMGUMUKKWBMCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(C=C1)N |
Origin of Product |
United States |
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